Metazachlor-d6
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Overview
Description
Metazachlor-d6 is a deuterated form of metazachlor, a chloroacetamide herbicide widely used in agriculture. The deuterium atoms in this compound replace the hydrogen atoms, making it useful as an internal standard in analytical chemistry. Metazachlor itself is known for its effectiveness in controlling annual grasses and broadleaf weeds in crops such as oilseed rape, cabbage, and other vegetables.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of metazachlor-d6 involves the introduction of deuterium atoms into the metazachlor molecule. One common method is the reaction of 2,6-dimethyl-N-chloromethyl-N-chloroacetanilide with pyrazole in the presence of an acid-binding agent in a triton aqueous micelle solution. The reaction is carried out at a temperature of 40°C to 60°C for 3 to 5 hours. The product is then isolated by centrifugation, washing, and drying .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient introduction of deuterium atoms and the purification of the final product. The use of recyclable aqueous micelle systems and weak bases as acid-binding agents helps reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Metazachlor-d6 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Ozone is commonly used as the oxidizing agent.
Substitution: Glutathione is the primary reagent involved in the substitution reactions in plants.
Major Products
Scientific Research Applications
Metazachlor-d6 is primarily used as an internal standard in analytical chemistry, particularly in the analysis of metazachlor and its metabolites in environmental and agricultural samples. Its deuterated form allows for accurate quantification using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Additionally, this compound is used in studies investigating the environmental fate and transport of metazachlor, as well as its effects on non-target organisms .
Mechanism of Action
Metazachlor-d6, like metazachlor, inhibits the formation of long-chain fatty acids, which are essential for cell division and expansion. This inhibition occurs through the disruption of elongase activity during lipid biosynthesis. The primary molecular targets are enzymes involved in fatty acid synthesis, leading to the inhibition of cell division and tissue differentiation .
Comparison with Similar Compounds
Metazachlor-d6 is similar to other chloroacetamide herbicides, such as acetochlor, alachlor, and dimethenamid. its deuterated form makes it unique for use as an internal standard in analytical applications. Compared to its non-deuterated counterparts, this compound provides more accurate and reliable quantification in analytical studies .
List of Similar Compounds
- Acetochlor
- Alachlor
- Dimethenamid
- Metazachlor
This compound stands out due to its specific use in analytical chemistry, providing a valuable tool for researchers studying the environmental and biological impacts of metazachlor and related compounds.
Properties
CAS No. |
1246816-51-2 |
---|---|
Molecular Formula |
C14H16ClN3O |
Molecular Weight |
283.789 |
IUPAC Name |
N-[2,6-bis(trideuteriomethyl)phenyl]-2-chloro-N-(pyrazol-1-ylmethyl)acetamide |
InChI |
InChI=1S/C14H16ClN3O/c1-11-5-3-6-12(2)14(11)18(13(19)9-15)10-17-8-4-7-16-17/h3-8H,9-10H2,1-2H3/i1D3,2D3 |
InChI Key |
STEPQTYSZVCJPV-WFGJKAKNSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CCl |
Synonyms |
2-Chloro-N-[2,6-(dimethyl-d6)phenyl]-N-(1H-pyrazol-1-ylmethyl)acetamide; BAS 479-d6; BAS 47902H-d6; BAS 479H-d6; Butisan-d6; Butisan 400SC-d6; Butisan S-d6; Methazachlor-d6; Pree-d6; Sultan-d6; |
Origin of Product |
United States |
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